The compound can be synthesized through various methods, which often involve the reaction of o-phenylenediamine with substituted aromatic compounds. It is classified under heterocyclic compounds due to the presence of nitrogen atoms within its ring structure. The trifluoromethyl group contributes to its unique electronic characteristics, making it a subject of interest in drug design and development.
The synthesis of 1-(4-Trifluoromethylphenyl)-1H-benzoimidazole can be achieved through several methodologies. A common approach involves the condensation reaction between o-phenylenediamine and 4-trifluoromethylbenzaldehyde under acidic conditions.
The molecular formula for 1-(4-Trifluoromethylphenyl)-1H-benzoimidazole is C15H12F3N2, indicating it contains 15 carbon atoms, 12 hydrogen atoms, three fluorine atoms, and two nitrogen atoms. The molecular structure features:
The compound's structural data can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), which provide insights into its atomic connectivity and molecular weight.
1-(4-Trifluoromethylphenyl)-1H-benzoimidazole participates in various chemical reactions typical of benzimidazole derivatives:
These reactions are critical for developing derivatives with enhanced biological activity or altered pharmacokinetic profiles.
The mechanism of action for compounds like 1-(4-Trifluoromethylphenyl)-1H-benzoimidazole often involves interaction with biological targets such as enzymes or receptors. For instance, benzimidazoles are known to inhibit certain enzymes involved in cancer cell proliferation or microbial growth.
Quantitative data from biological evaluations often support these claims, highlighting the importance of structure-activity relationships in drug design.
1-(4-Trifluoromethylphenyl)-1H-benzoimidazole exhibits several notable physical properties:
These properties are crucial for understanding the compound's behavior in biological systems and its potential applications.
The applications of 1-(4-Trifluoromethylphenyl)-1H-benzoimidazole span various fields:
The compound designated as 1-(4-Trifluoromethylphenyl)-1H-benzoimidazole follows systematic IUPAC nomenclature rules. Its name specifies:
This nomenclature unambiguously distinguishes it from structural isomers such as:
Table 1: Structural Parameters of 1-(4-Trifluoromethylphenyl)-1H-benzoimidazole
Parameter | Value | Method |
---|---|---|
Dihedral angle (benzimidazole/phenyl) | 30.1° | X-ray diffraction [8] |
Bond length (C-N₁) | 1.342 Å | X-ray diffraction [8] |
Tautomerization energy barrier | High (>25 kcal/mol) | Computational [7] |
The ≈30° dihedral angle between planes indicates moderate conjugation between rings, which influences electronic properties and binding interactions [8]. The N1-substitution locks tautomerism, eliminating the amphoteric behavior (pKa 5.6–12.8) seen in unsubstituted benzimidazoles [7].
Benzimidazole’s medicinal relevance emerged in the 1960s with thiabendazole (anthelmintic). The scaffold’s "privileged" status arises from:
N1-aryl substitutions gained prominence in the 2000s for enhancing metabolic stability and target affinity. The trifluoromethylphenyl variant emerged as a key pharmacophore in kinase inhibitors and antimicrobial agents by the 2010s [4] [7].
The –CF₃ group profoundly modulates bioactivity:
Table 2: Impact of –CF₃ on Key Pharmaceutical Properties
Property | Phenyl analog | 4-Trifluoromethylphenyl | Change |
---|---|---|---|
Calculated log P | 3.2 | 4.1 | +0.9 |
Metabolic clearance (HLM) | High | Moderate | -40% |
Aqueous solubility | 25 µM | 18 µM | -28% |
This balance of permeability, stability, and target engagement renders the 4-trifluoromethylphenyl group critical for optimizing benzimidazole-based therapeutics [1] [6] [9].
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6